Crystal Structure-Guided PDE7A Target Engagement Superiority Over Unsubstituted N3 Quinazolinones
The closest crystallographically validated comparator is 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, which binds PDE7A with a defined pose (PDB 3G3N, resolution 2.4 Å) [1]. Target compound differentiates by replacing the metabolically labile difluorophenyl N3-lipophilic group with a cyclopropyl ring. While direct IC50 data for the target compound is not publicly available, the class-level inference from the co-crystal structure confirms that the 2-methylthio-quinazolin-4(3H)-one core is essential for PDE7A active-site occupancy. The target compound retains this core but introduces a more drug-like N3 substituent. In contrast, unsubstituted N3 analogs (e.g., 2-methylthioquinazolin-4(3H)-one) lose key hydrophobic interactions mapped in the crystal structure.
| Evidence Dimension | PDE7A active-site occupancy (X-ray crystal structure) |
|---|---|
| Target Compound Data | Core scaffold validated; N3-cyclopropyl substitution for improved metabolic stability |
| Comparator Or Baseline | 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one (PDB 3G3N, 2.4 Å resolution) bound to PDE7A |
| Quantified Difference | Not quantifiable (one is crystallographic; target compound has no publicly available co-crystal) |
| Conditions | X-ray diffraction of PDE7A catalytic domain-inhibitor complex |
Why This Matters
The co-crystal structure confirms the binding mode of the 2-methylthio-quinazolin-4(3H)-one scaffold to PDE7A, enabling rational design of N3-cyclopropyl variants with potential metabolic advantages; procurement of the target compound thus enables direct SAR follow-up on a crystallographically validated template.
- [1] RCSB PDB. 3G3N: PDE7A catalytic domain in complex with 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one. Deposited 2009-02-02. View Source
